丙烯酸钾

概述

描述

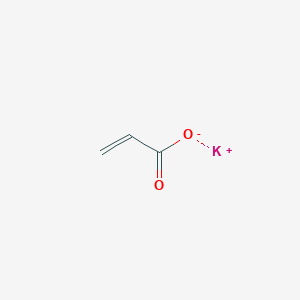

Potassium acrylate is a potassium salt of acrylic acid with the chemical formula [−CH₂−CH(CO₂K)−]ₙ. It is a type of superabsorbent polymer that can absorb hundreds of times its original weight in purified water . This compound is widely used in various applications due to its excellent water-absorbing properties.

科学研究应用

Potassium acrylate has numerous applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of superabsorbent polymers.

Medicine: Utilized in the formulation of hydrogels with antimicrobial properties for medical devices.

作用机制

Target of Action

Potassium acrylate, a potassium salt of polyacrylic acid, is a type of superabsorbent polymer . Its primary targets are the water molecules in its environment . It can absorb hundreds of times its original weight in purified water . This property makes it a valuable tool in agriculture, where it is used as a water-retaining agent .

Mode of Action

Potassium acrylate works similarly to a sponge under the soil surface . It is composed of a set of polymeric chains, which are linked together chemically to form a water-insoluble matrix . This matrix gently attracts and holds water molecules . The immense size and weight of its molecular structure allow each potassium acrylate granule to absorb purified water of over 500 times its dry weight .

Biochemical Pathways

It is known that microorganisms and enzymes can attack the chemical structure of acrylic polymers . More research is needed to fully understand the biochemical reactions that could account for the biodegradation of potassium acrylate .

Pharmacokinetics

It is known that potassium acrylate can degrade effectively via chemical and biological processes . More research is needed to understand the ADME properties of potassium acrylate and their impact on its bioavailability.

Result of Action

The result of potassium acrylate’s action is the creation of a healthy microenvironment in the plant root zone . It can maximize plant growth by reducing plant stress, leading to faster germination, quicker emergence of seeds, consistent growth, and higher, better-quality yields of edibles with less water and fewer inputs .

Action Environment

The action of potassium acrylate is influenced by environmental factors. For instance, it can absorb and release soil nutrients, water-soluble fertilizer, and chemicals much in the same manner as water . This suggests that the soil composition and the presence of certain chemicals can influence the action, efficacy, and stability of potassium acrylate . Furthermore, it has been suggested that the thermo-oxidation of hydrogen peroxide could be applied for a larger scale of superabsorbent waste management .

生化分析

Biochemical Properties

Potassium acrylate interacts with water molecules due to its hydrophilic nature . It forms a three-dimensional network of water-insoluble polymer chains that can absorb fluids such as water, electrolyte solution, and biological fluids . The absorption capacity of potassium acrylate is significantly higher than that of common cotton pulp .

Cellular Effects

Potassium acrylate has been found to have significant effects on plant cells. As a type of superabsorbent polymer for plants, potassium acrylate can increase moisture availability to plants . It mixes with soil to increase the soil’s capacity for holding water and making it available to plants . This improved soil readily releases moisture, along with water-soluble nutrients, to plant roots on demand .

Molecular Mechanism

Potassium acrylate works similar to a sponge under the soil surface . It is composed of a set of polymeric chains, which are linked together chemically to become a water-insoluble matrix that gently attracts and holds water molecules . The immense size and weight of its molecular structure allows each potassium acrylate granule to absorb purified water of over 500 times its dry weight .

Temporal Effects in Laboratory Settings

In laboratory settings, potassium acrylate has shown significant reductions in dry mass and water absorbency after being buried in the soil for ten weeks, indicating their partial biodegradation . This suggests that potassium acrylate undergoes degradation over time, affecting its long-term effects on cellular function .

Metabolic Pathways

It is known that potassium acrylate can absorb and release soil nutrients, water-soluble fertilizer, and chemicals much in the same manner as water . This suggests that potassium acrylate may interact with various enzymes or cofactors in the soil, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Potassium acrylate is distributed within the soil where it increases the soil’s capacity for holding water . It is likely that potassium acrylate interacts with various transporters or binding proteins in the soil, affecting its localization or accumulation.

准备方法

Synthetic Routes and Reaction Conditions: Potassium acrylate can be synthesized through the neutralization of acrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where acrylic acid is slowly added to a solution of potassium hydroxide under controlled temperature conditions to prevent excessive heat generation. The resulting solution is then evaporated to obtain solid potassium acrylate.

Industrial Production Methods: In industrial settings, potassium acrylate is produced by polymerizing acrylic acid in the presence of potassium hydroxide. The polymerization process involves the use of initiators such as potassium persulfate and crosslinkers like N, N-methylene bisacrylamide to form a network structure . The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired polymer properties.

化学反应分析

Types of Reactions: Potassium acrylate undergoes various chemical reactions, including:

Polymerization: Potassium acrylate can polymerize to form polyacrylate, a superabsorbent polymer.

Crosslinking: It can crosslink with other monomers like acrylamide to form copolymers.

Common Reagents and Conditions:

Polymerization: Initiators like potassium persulfate and crosslinkers such as N, N-methylene bisacrylamide are commonly used.

Oxidation: Hydrogen peroxide is used as an oxidizing agent at elevated temperatures.

Major Products Formed:

Polymerization: Polyacrylate and its copolymers.

Oxidation: Degraded products of potassium acrylate, which can be further analyzed for their properties.

相似化合物的比较

Sodium polyacrylate: Similar in structure and function but uses sodium ions instead of potassium.

Poly(acrylamide-co-acrylic acid) potassium salt: A copolymer that combines acrylamide and acrylic acid with potassium ions.

Uniqueness of Potassium Acrylate: Potassium acrylate is unique due to its high water-absorbing capacity and its ability to form stable hydrogels with antimicrobial properties. Its potassium ions provide specific advantages in certain applications, such as enhanced biocompatibility in biomedical uses .

属性

CAS 编号 |

10192-85-5 |

|---|---|

分子式 |

C3H4KO2 |

分子量 |

111.16 g/mol |

IUPAC 名称 |

potassium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChI 键 |

HPKNNSJBWTXMHS-UHFFFAOYSA-N |

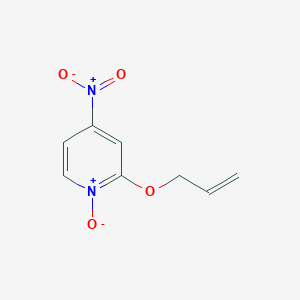

SMILES |

C=CC(=O)[O-].[K+] |

手性 SMILES |

C=CC(=O)[O-].[K+] |

规范 SMILES |

C=CC(=O)O.[K] |

Key on ui other cas no. |

10192-85-5 25608-12-2 |

Pictograms |

Irritant |

相关CAS编号 |

26159-89-7 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

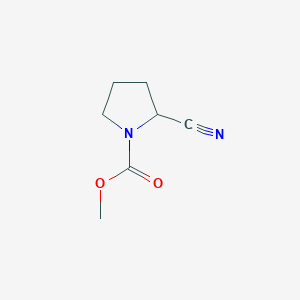

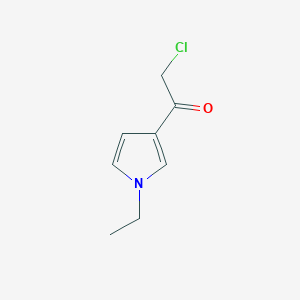

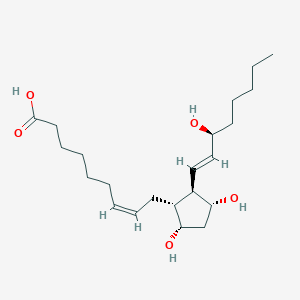

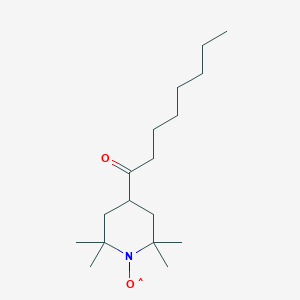

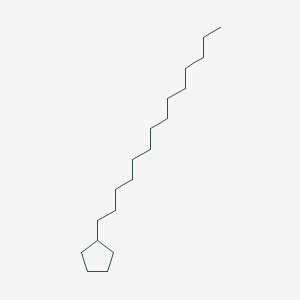

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of potassium acrylate?

A1: The molecular formula of potassium acrylate is C3H3KO2. It has a molecular weight of 128.17 g/mol.

Q2: What spectroscopic techniques are used to characterize potassium acrylate?

A2: Fourier transform infrared (FTIR) spectroscopy is commonly employed to identify the functional groups present in potassium acrylate. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, can provide detailed structural information about the compound. [, , ]

Q3: How does potassium acrylate contribute to the properties of superabsorbent polymers?

A3: Potassium acrylate, when copolymerized with other monomers like acrylamide, forms a network capable of absorbing and retaining large amounts of water. The presence of potassium ions enhances the hydrophilic nature of the polymer, contributing to its superabsorbent properties. [, , ]

Q4: How does the presence of salts affect the water absorption capacity of potassium acrylate-based hydrogels?

A4: The water absorption capacity of potassium acrylate-based hydrogels is significantly reduced in the presence of salts, particularly divalent cations like Ca2+ and Mg2+. This is attributed to the ionic interactions between the charged groups in the polymer network and the dissolved ions, which decrease the osmotic pressure difference driving water absorption. [, , ]

Q5: How does the crosslinking density influence the properties of potassium acrylate hydrogels?

A5: Increasing the crosslinking density generally results in hydrogels with higher mechanical strength but lower swelling capacity. This is because a higher crosslinking density creates a tighter polymer network with less space for water molecules to occupy. [, ]

Q6: What factors influence the thermal stability of potassium acrylate-based polymers?

A6: The thermal stability of potassium acrylate-based polymers is influenced by factors such as the degree of crosslinking, the presence of other comonomers, and the incorporation of fillers. Generally, these polymers exhibit good thermal stability up to temperatures around 400°C. [, ]

Q7: What are the main applications of potassium acrylate?

A7: Potassium acrylate is a key component in the production of superabsorbent polymers (SAPs), widely utilized in agriculture, hygiene products, and various industrial applications. In agriculture, SAPs enhance soil water retention, improve plant growth, and reduce irrigation frequency. [, , , , , , ]

Q8: How can potassium acrylate-based hydrogels be utilized for controlled drug release?

A8: Potassium acrylate-based hydrogels can encapsulate drug molecules within their network. By controlling the crosslinking density and incorporating specific functional groups, the release rate of the drug can be tailored for desired applications. []

Q9: Can potassium acrylate be used to remove heavy metal ions from aqueous solutions?

A9: Yes, potassium acrylate-based hydrogels demonstrate potential for removing heavy metal ions from aqueous solutions. The negatively charged carboxylate groups in the polymer can bind to positively charged metal ions, effectively removing them from the solution. []

Q10: What is the environmental impact of potassium acrylate-based polymers?

A10: While generally considered non-toxic, the accumulation of non-biodegradable potassium acrylate-based polymers in the environment raises concerns. Research is ongoing to develop biodegradable alternatives and efficient degradation methods to mitigate these environmental concerns. []

Q11: What methods are being explored for the degradation of potassium acrylate polymers?

A11: Both chemical and biological degradation methods are being explored for breaking down potassium acrylate polymers. Chemical methods include oxidation using hydrogen peroxide, while biological methods utilize enzymes or microorganisms capable of degrading the polymer chains. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)